molecular formula C16H15ClN2OS B3222987 3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE CAS No. 1216609-05-0

3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE

Cat. No.: B3222987
CAS No.: 1216609-05-0
M. Wt: 318.8 g/mol
InChI Key: MJFAOOKGYXJIGZ-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at positions 2 and 6, linked via an amide bond to a 3-methylbenzamide moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. Benzothiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, owing to their ability to interact with cellular targets such as enzymes and receptors. The compound’s synthesis likely involves amide coupling between 3-methylbenzoyl chloride and 2-methyl-1,3-benzothiazol-6-amine, followed by HCl salt formation—a common strategy for improving bioavailability in drug development .

Properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS.ClH/c1-10-4-3-5-12(8-10)16(19)18-13-6-7-14-15(9-13)20-11(2)17-14;/h3-9H,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFAOOKGYXJIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Methyl iodide, potassium carbonate, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds featuring benzothiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the 3-methyl group enhances the pharmacological profile of these compounds, making them potential candidates for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against various bacterial strains, including resistant strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of benzothiazole derivatives. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

Nonlinear Optical Properties
Compounds like 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride are being investigated for their nonlinear optical (NLO) properties. These materials are crucial in the development of photonic devices, including lasers and optical switches. The unique molecular structure allows for strong π–π interactions, which enhance their optical response .

Polymer Chemistry
In polymer science, benzothiazole derivatives are utilized as additives to improve the thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices can lead to enhanced performance in applications such as coatings and composites .

Molecular Biology

Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes relevant to various biological pathways. For example, it has been shown to affect lactate dehydrogenase (LDHA), an enzyme involved in metabolic processes. Inhibiting LDHA can alter cellular metabolism in cancer cells, providing a potential therapeutic strategy .

Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form strong interactions with biological targets can be exploited to develop novel therapeutics with improved efficacy and selectivity .

Case Studies

Study Findings Application Area
Tardieu et al., 1992Demonstrated anticancer activity against breast cancer cell linesMedicinal Chemistry
Rius et al., 2011Investigated nonlinear optical properties using X-ray powder diffractionMaterials Science
Smith & Snyder, 1979Explored enzyme inhibition mechanisms impacting metabolic pathwaysMolecular Biology

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

This compound

  • Core Structure : Benzothiazole ring with methyl substituents (positions 2 and 6).
  • Functional Groups : Amide bond, 3-methylbenzamide, hydrochloride salt.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Core Structure : 3-Methylbenzamide linked to a hydroxy-dimethylethyl group.
  • Functional Groups : N,O-bidentate directing group.

N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine ()

  • Core Structure : Benzodithiazine ring with sulfonyl (SO₂) groups.
  • Functional Groups : Chloro, methyl, and hydrazine substituents.
  • Key Properties : High thermal stability (decomposition at 271–272°C); sulfonyl groups may confer distinct electronic properties for enzyme inhibition .

N-(Cyanomethyl)-4-(2-(4-Morpholinophenylamino)Pyrimidin-4-yl)Benzamide Hydrochloride ()

  • Core Structure: Benzamide linked to pyrimidine and morpholino groups.
  • Functional Groups: Cyanomethyl, morpholino, pyrimidine.
  • Key Properties : Likely targets kinase enzymes (common in anticancer therapies); hydrochloride salt improves pharmacokinetics .

Physicochemical Properties

Compound Solubility Melting Point/Decomposition Stability
Target Compound High (HCl salt) Not reported Stable in acidic conditions
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Moderate (polar solvents) Not reported Sensitive to hydrolysis
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine Low (organic solvents) 271–272°C (dec.) Thermally stable
N-(Cyanomethyl)-4-(pyrimidin-4-yl)benzamide HCl High (HCl salt) Not reported Likely stable

Biological Activity

3-Methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a benzothiazole moiety known for diverse biological activities. Its molecular formula is C_{12}H_{12}N_2OS·HCl, with a molecular weight of approximately 250.75 g/mol. The presence of the benzothiazole ring contributes to its pharmacological properties.

Anticonvulsant Activity

A study evaluated a series of 1,3-benzothiazol-2-yl benzamides, including derivatives similar to this compound. These compounds were tested for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that many compounds exhibited significant anticonvulsant effects without notable neurotoxicity or liver toxicity, suggesting a promising safety profile for further development .

Antimicrobial Activity

Research has shown that benzothiazole derivatives possess moderate to potent antimicrobial activity. In particular, compounds related to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at concentrations comparable to established antibiotics .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been explored in several studies. For instance, compounds similar to this compound were shown to induce apoptosis in cancer cell lines such as MCF-7 and U-937. Flow cytometry assays indicated that these compounds act in a dose-dependent manner, enhancing their potential as therapeutic agents against various cancers .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in the proliferation of cancer cells or pathogens.
  • Modulation of Neurotransmitter Systems : Its anticonvulsant effects could be linked to interactions with neurotransmitter systems in the central nervous system.
  • Induction of Apoptosis : The ability to trigger apoptosis in cancer cells suggests involvement in apoptotic signaling pathways.

Data Summary

Activity TypeModel/Assay UsedResultsReference
AnticonvulsantMES and scPTZSignificant activity with low toxicity
AntimicrobialBacterial InhibitionModerate to potent against S. aureus
AnticancerMCF-7 Cell LineInduced apoptosis in a dose-dependent manner

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide hydrochloride?

Methodological Answer:

  • Acylation Reactions : React 2-methyl-1,3-benzothiazol-6-amine with 3-methylbenzoyl chloride in anhydrous THF under nitrogen, using NaH (60% dispersion in paraffin oil) as a base. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography .
  • Alternative Protocol : Use diglyme as a solvent with trimethylamine (TEA) to facilitate acylation at elevated temperatures (80–100°C). Quench with ice-water to precipitate the product, followed by recrystallization from ethanol .
  • Critical Parameters : Control moisture to prevent hydrolysis of the benzothiazole amine. Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side products.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR. Key signals:
    • Benzothiazole protons: δ 7.8–8.2 ppm (aromatic H).
    • Methyl groups: δ 2.5–2.7 ppm (N-methyl), δ 2.3–2.4 ppm (benzamide methyl).
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation in ethanol/water (9:1).
    • Use SHELX-97 for structure solution and refinement. Validate hydrogen bonding (e.g., N–H···Cl interactions) and π-stacking using ORTEP-3 for visualization .
    • Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G*).

Q. What safety protocols are critical when handling intermediates and the final compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (nitrile gloves, safety goggles) due to respiratory and dermal hazards .
    • Neutralize acidic/basic waste before disposal (e.g., quench acyl chlorides with 5% NaHCO3_3).
  • Emergency Response : For skin contact, rinse immediately with 0.9% saline; for inhalation, administer oxygen if bronchospasm occurs .

Advanced Research Questions

Q. How can researchers address crystallographic challenges (e.g., twinning, disorder) during X-ray structure determination?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality for low-symmetry crystals.
  • Refinement Strategies :
    • For twinned data, apply the TWIN/BASF commands in SHELXL to model twin domains .
    • Use PART commands to resolve disorder in the benzothiazole ring or counterion (Cl^-).
  • Validation : Cross-check residual density maps (<0.5 eÅ3^{-3}) and R-factors (R1_1 < 5%) to ensure model accuracy.

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?

Methodological Answer:

  • In Silico Screening : Perform molecular docking (AutoDock Vina) against benzothiazole-binding proteins (e.g., kinase domains or viral NS proteins ). Prioritize targets with docking scores ≤ -7.0 kcal/mol.
  • In Vitro Assays :
    • Test inhibition of Dengue virus NS5 polymerase (IC50_{50} via fluorescence-based assays) .
    • Screen for cytotoxicity (MTT assay) in HEK-293 and HepG2 cell lines.

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • QSAR Modeling :
    • Use Gaussian 16 to calculate electronic descriptors (HOMO-LUMO gap, dipole moment).
    • Train a Random Forest model on IC50_{50} data from 20 analogs to identify critical substituents (e.g., methyl vs. trifluoromethyl groups).
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with Thr104 in a kinase target).

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Example : If NMR suggests a planar benzamide group but X-ray shows slight torsion:
    • Validate via DFT optimization (B3LYP/6-311++G**) to determine if torsion is an artifact of crystal packing.
    • Re-examine NMR relaxation times (T1_1, T2_2) to detect conformational flexibility.
  • Cross-Validation : Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N-(2-METHYL-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE HYDROCHLORIDE

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